molecular formula C8H17NO B12584298 1-Aminooct-5-en-2-ol CAS No. 646050-13-7

1-Aminooct-5-en-2-ol

Cat. No.: B12584298
CAS No.: 646050-13-7
M. Wt: 143.23 g/mol
InChI Key: CTIDZVARZVLEEB-UHFFFAOYSA-N
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Description

1-Aminooct-5-en-2-ol is an organic compound with the molecular formula C₈H₁₇NO It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to an octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminooct-5-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-octen-2-one with ammonia or an amine under suitable conditions to introduce the amino group. Another method involves the reduction of 1-nitrooct-5-ene, followed by hydrolysis to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Aminooct-5-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminooct-5-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Aminooct-5-en-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways and its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Aminooct-5-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain with a double bond.

Properties

CAS No.

646050-13-7

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-aminooct-5-en-2-ol

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-8(10)7-9/h3-4,8,10H,2,5-7,9H2,1H3

InChI Key

CTIDZVARZVLEEB-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(CN)O

Origin of Product

United States

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